

Application Notes and Protocols for IMP-1710 in Click Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme implicated in various cellular processes and diseases, including neurodegeneration and fibrosis.[1][2][3][4][5][6][7] A key feature of **IMP-1710** is the incorporation of a terminal alkyne group, rendering it a versatile tool for "click chemistry."[1][8] [9] This allows for the covalent attachment of reporter molecules, such as fluorophores (e.g., TAMRA) or affinity tags (e.g., biotin), to UCHL1 in a highly specific and efficient manner via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][10][11] These application notes provide detailed protocols for the use of **IMP-1710** as an activity-based probe to label and detect UCHL1 in complex biological samples.

Data Presentation IMP-1710 Properties and Activity



Property	Value	Reference(s)
Molecular Formula	C23H19N5O	[10][11]
Molecular Weight	381.4 g/mol	[10][11]
Target	Ubiquitin C-terminal Hydrolase L1 (UCHL1)	[1][2][9][10][11]
IC50 for UCHL1	38 nM	[1][8][9][12]
IC₅₀ for TGF-β1-induced FMT	740 nM	[9][10][11]
Chemistry Handle	Terminal Alkyne	[1][8][9]

Experimental Protocols

Protocol 1: In-situ Labeling of UCHL1 in Cultured Cells with IMP-1710

This protocol describes the treatment of live cells with **IMP-1710** to covalently label active UCHL1.

Materials:

- IMP-1710 (stock solution in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease and phosphatase inhibitors
- · Cultured cells of interest

Procedure:

• Cell Culture: Plate and culture cells to the desired confluency.



IMP-1710 Treatment:

- Prepare the desired concentration of IMP-1710 in pre-warmed cell culture medium. A final
 concentration in the low nanomolar range (e.g., 20-200 nM) is recommended as a starting
 point.[13]
- Remove the existing medium from the cells and replace it with the IMP-1710-containing medium.
- Incubate the cells for a specific period (e.g., 10 minutes to 3 hours) at 37°C in a CO₂ incubator.[13] The optimal incubation time may need to be determined empirically.

Cell Lysis:

- After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
- Incubate on ice for 15-30 minutes with occasional agitation.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

- Collect the supernatant (cell lysate).
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Proceed to Click Chemistry Reaction: The cell lysate containing alkyne-labeled UCHL1 is now ready for the click chemistry reaction with an azide-functionalized reporter molecule as described in Protocol 2.



Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol outlines the click chemistry reaction to attach an azide-modified reporter (e.g., TAMRA-azide for fluorescence detection or Biotin-azide for affinity purification) to the **IMP-1710**-labeled UCHL1.

Materials:

- Cell lysate containing IMP-1710-labeled UCHL1 (from Protocol 1)
- Azide-functionalized reporter (e.g., TAMRA-azide or Biotin-azide)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/water)
- Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate stock solution (e.g., 40 mM, freshly prepared in water)
- PBS or other suitable buffer

Procedure:

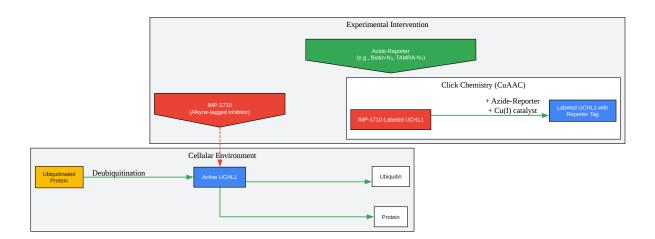
- Prepare the Click Reaction Master Mix: In a microcentrifuge tube, prepare a master mix of
 the click chemistry reagents. For a single reaction, the following components can be
 combined in the order listed. It is recommended to prepare a master mix for multiple samples
 to ensure consistency.
 - Note: The final concentrations of the reagents may need to be optimized for your specific application, but the following are good starting points.[1][14]
 - Azide-reporter (e.g., Biotin-azide or TAMRA-azide): final concentration of 10-100 μΜ.
 - Copper(II) sulfate: final concentration of 1-2 mM.



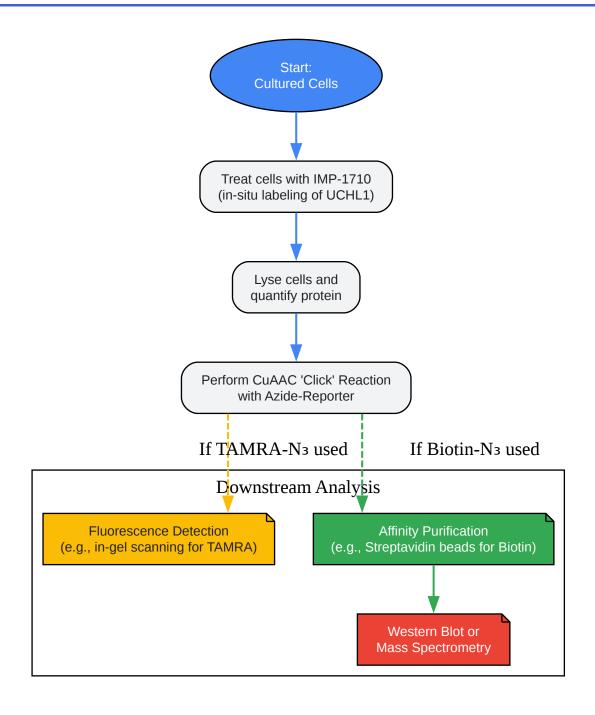
- o Copper-chelating ligand (THPTA or TBTA): final concentration of 5-10 mM.
- Reducing agent (TCEP or sodium ascorbate): final concentration of 2-5 mM.
- Initiate the Click Reaction:
 - \circ To a defined amount of protein lysate (e.g., 50 μ L at 1-5 mg/mL), add the click reaction master mix.
 - Vortex briefly to mix.
- Incubation:
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light (especially if using a fluorescent azide). Incubation can be performed on a rotator or shaker.[1][3]
- Quench the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
- Downstream Analysis: The sample is now ready for downstream analysis:
 - For TAMRA-labeled samples: Analyze by SDS-PAGE and in-gel fluorescence scanning.
 - For Biotin-labeled samples: Proceed with affinity purification using streptavidin-coated beads, followed by western blotting or mass spectrometry.

Visualizations Signaling Pathway and Mechanism of Action









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Methodological & Application





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